molecular formula C23H44O2 B14654743 (Z)-Octadec-9-enyl isovalerate CAS No. 51677-68-0

(Z)-Octadec-9-enyl isovalerate

Cat. No.: B14654743
CAS No.: 51677-68-0
M. Wt: 352.6 g/mol
InChI Key: LOCNAPVACGRDIV-QXMHVHEDSA-N
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Description

(Z)-Octadec-9-enyl isovalerate is an ester compound formed from the reaction between isovaleric acid and (Z)-octadec-9-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which contributes to its distinct properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Octadec-9-enyl isovalerate typically involves the esterification reaction between isovaleric acid and (Z)-octadec-9-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Octadec-9-enyl isovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

(Z)-Octadec-9-enyl isovalerate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-Octadec-9-enyl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release isovaleric acid and (Z)-octadec-9-en-1-ol, which may exert biological effects through various pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Geranyl isovalerate: Another ester compound with similar applications in fragrances and flavors.

    Cinnamyl isovalerate: Known for its use in the production of perfumes and cosmetics.

    Hexenyl isovalerate: Utilized in the flavor and fragrance industry.

Uniqueness

(Z)-Octadec-9-enyl isovalerate is unique due to its long-chain structure and the presence of a double bond in the (Z)-configuration. This structural feature imparts distinct physicochemical properties, making it suitable for specific applications that require stability and specific reactivity.

Properties

CAS No.

51677-68-0

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 3-methylbutanoate

InChI

InChI=1S/C23H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-23(24)21-22(2)3/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-

InChI Key

LOCNAPVACGRDIV-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CC(C)C

Origin of Product

United States

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